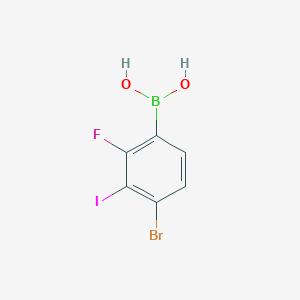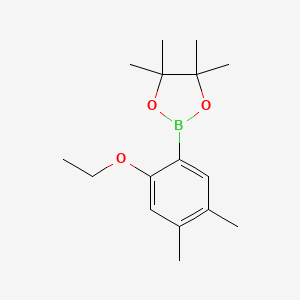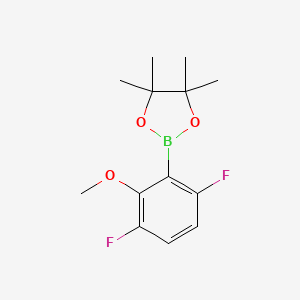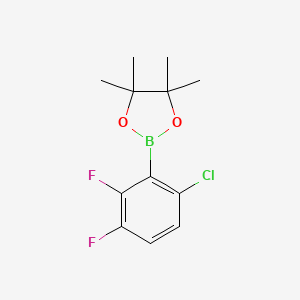
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 314.99 .
Synthesis Analysis
Pinacol boronic esters, such as our compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo a variety of reactions. For example, they can be used in Suzuki-Miyaura coupling . Protodeboronation of these esters, particularly using a radical approach, has been reported .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 130-135 °C .Aplicaciones Científicas De Investigación
2-Br-6-F-3-MePhBPin has been used for a variety of scientific research applications, including the synthesis of biologically active compounds, the synthesis of polymers, and the synthesis of materials for drug delivery. In addition, it has been used in the synthesis of small molecules for drug discovery, the synthesis of fluorescent probes for imaging, and the synthesis of materials for energy storage.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst that has undergone oxidative addition with an electrophilic organic group . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis, particularly at physiological ph, may impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester’s action are likely dependent on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of this compound . For instance, the compound’s susceptibility to hydrolysis increases at physiological pH, which may affect its stability and reactivity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Br-6-F-3-MePhBPin has several advantages for laboratory experiments, including its high reactivity, its ability to form strong covalent bonds, and its low cost. However, it also has some limitations, such as its low solubility in water, its low stability in the presence of light, and its tendency to form undesired byproducts.
Direcciones Futuras
The future of 2-Br-6-F-3-MePhBPin is likely to involve further applications in the fields of organic synthesis and catalysis. In particular, it is likely to be used in the synthesis of complex organic molecules, and in the development of novel catalysts for organic synthesis. In addition, it could be used in the development of new materials for drug delivery, and in the synthesis of fluorescent probes for imaging. Furthermore, it could be used in the development of new materials for energy storage, and in the development of new catalysts for the synthesis of biologically active compounds.
Métodos De Síntesis
2-Br-6-F-3-MePhBPin can be synthesized using a variety of methods, including the direct boronation of an organic substrate, the Suzuki-Miyaura cross-coupling reaction, and the Negishi cross-coupling reaction. The direct boronation involves the reaction of an organic substrate with a boronic acid in the presence of a base, such as potassium carbonate. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that uses a boronic acid as a coupling partner. The Negishi cross-coupling reaction is a palladium-catalyzed reaction that uses a boronic ester as a coupling partner.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCTMFOBKRHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)